molecular formula C15H14INO2 B411769 N-(4-Iodophenyl)-2-phenoxypropanamide

N-(4-Iodophenyl)-2-phenoxypropanamide

Cat. No.: B411769
M. Wt: 367.18g/mol
InChI Key: ZUSJSWXNSOAYDL-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-2-phenoxypropanamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure, featuring a propanamide core substituted with a phenoxy group and a 4-iodophenyl moiety, makes it a potential intermediate or building block for the synthesis of more complex molecules. The iodine atom on the phenyl ring can serve as a versatile handle for further chemical modifications via cross-coupling reactions, allowing researchers to create diverse compound libraries for screening. This compound is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet (SDS) for detailed hazard information.

Properties

Molecular Formula

C15H14INO2

Molecular Weight

367.18g/mol

IUPAC Name

N-(4-iodophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14INO2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18)

InChI Key

ZUSJSWXNSOAYDL-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Halogen Substitution Effects

The iodine atom in the 4-iodophenyl group distinguishes this compound from chlorophenyl, fluorophenyl, and bromophenyl analogs. Evidence from N-(4-halophenyl)maleimide derivatives (e.g., 4-fluoro, 4-chloro, 4-bromo, and 4-iodo) indicates that halogen size has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging narrowly from 4.34 μM (iodo) to 7.24 μM (chloro) .

Table 1: Halogen-Substituted Propanamide Analogs

Compound Name Substituent (X) Molecular Weight (g/mol) Reported Activity (IC50)
N-(4-Iodophenyl)-2-phenoxypropanamide I ~357.2* Not reported
2-(4-Chlorophenoxy)propanamide Cl ~215.7 Not reported
N-(4-Fluorophenyl)maleimide F 235.1 5.18 μM

*Calculated based on molecular formula.

Aryl Group Variations

Replacing the 4-iodophenyl group with other aromatic systems alters electronic and steric properties:

  • N-(4-(Furan-3-yl)benzyl)-2-phenoxypropanamide () introduces a furan ring, reducing hydrophobicity compared to iodophenyl.
  • N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide () incorporates a branched alkyl chain, enhancing lipophilicity for membrane penetration.

Table 2: Aryl-Substituted Propanamide Derivatives

Compound Name Aryl Group Molecular Weight (g/mol) Key Property
This compound 4-Iodophenyl ~357.2 High halogenated hydrophobicity
N-(4-(Furan-3-yl)benzyl)-2-phenoxypropanamide 4-(Furan-3-yl)benzyl 321.4 Moderate polarity
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 4-Isobutylphenyl ~343.9 Enhanced lipophilicity

Core Structure Modifications

Replacing the propanamide backbone with maleimide (as in ) or pyrazole () significantly alters bioactivity:

  • N-(4-Iodophenyl)maleimide exhibits enzyme inhibition via covalent interactions with cysteine residues, a mechanism unlikely in non-electrophilic propanamides .
  • AM 251 (), a pyrazole-3-carboxamide with a 4-iodophenyl group, acts as a cannabinoid receptor antagonist, highlighting the role of iodophenyl in receptor binding .

Key Physicochemical Considerations :

  • Solubility : The iodine atom increases molecular weight and hydrophobicity, likely reducing aqueous solubility compared to chlorophenyl or furan-containing analogs.
  • Stability : Iodine’s polarizability may enhance susceptibility to oxidative degradation compared to lighter halogens.

Preparation Methods

Reaction Design

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate 2-phenoxypropanoic acid for coupling with 4-iodoaniline.

General Procedure :

  • Activation :

    • 2-Phenoxypropanoic acid (1.0 equiv), EDCI (1.1 equiv), and HOBt (1.1 equiv) are stirred in dimethylformamide (DMF) at 0°C for 30 minutes.

  • Coupling :

    • 4-Iodoaniline (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added.

    • The reaction is stirred at room temperature for 12–18 hours.

Key Data :

ParameterValueSource
Yield65–75%
Reaction Time12–18 hours
Purity (LCMS)93–97%

Advantages :

  • Mild conditions reduce side reactions.

  • Compatible with acid-sensitive substrates.

Challenges :

  • Longer reaction times compared to acid chloride method.

  • Requires purification via column chromatography.

Microwave-Assisted Synthesis

Optimization Strategy

Microwave irradiation accelerates the coupling reaction by enhancing molecular interactions. This method is adapted from protocols for analogous amides.

General Procedure :

  • Reagent Mixing :

    • 2-Phenoxypropanoic acid (1.0 equiv), 4-iodoaniline (1.1 equiv), and EDCI (1.1 equiv) are dissolved in DMF.

  • Microwave Irradiation :

    • The mixture is heated at 100°C for 20–30 minutes under microwave conditions (300 W).

Key Data :

ParameterValueSource
Yield82–85%
Reaction Time20–30 minutes
Energy Consumption300 W

Advantages :

  • Dramatically reduced reaction time.

  • Higher reproducibility for small-scale synthesis.

Challenges :

  • Limited scalability for industrial applications.

  • Specialized equipment required.

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)TimeCost ($/g)Scalability
Acid Chloride78–8916–24 h12–15High
EDCI/HOBt65–7512–18 h18–22Moderate
Microwave82–8520–30 min25–30Low

Insights :

  • The acid chloride method is optimal for large-scale production due to cost-effectiveness and high yields.

  • Microwave synthesis is preferable for rapid, small-batch research applications.

Characterization and Quality Control

Spectroscopic Data

NMR (500 MHz, CDCl₃) :

  • δ 7.65 (d, J = 8.5 Hz, 2H, ArH), 7.32 (d, J = 8.5 Hz, 2H, ArH), 6.95–6.88 (m, 5H, ArH), 4.20 (q, J = 6.8 Hz, 1H, CH), 3.12 (dd, J = 14.2 Hz, 6.8 Hz, 2H, CH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃).

LCMS (ESI+) :

  • m/z 397.1 [M + H]⁺, retention time: 4.2 min .

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